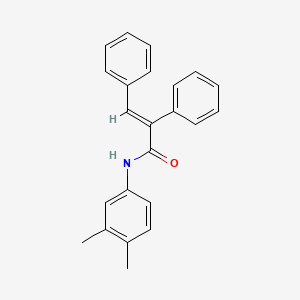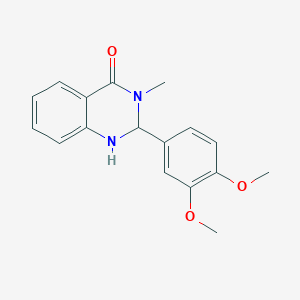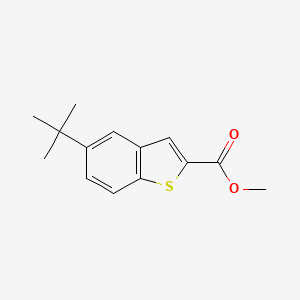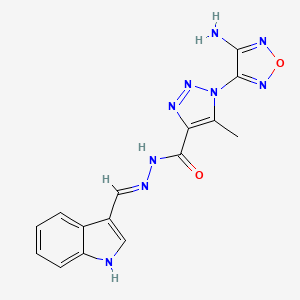
N,N-diallyl-1-propionyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-1-propionyl-4-piperidinecarboxamide, also known as DAPPC, is a chemical compound that has been widely studied in the field of neuroscience. DAPPC is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity.
Mécanisme D'action
N,N-diallyl-1-propionyl-4-piperidinecarboxamide is a potent and selective inhibitor of PKC. PKC is a family of enzymes that are involved in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. N,N-diallyl-1-propionyl-4-piperidinecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in PKC-mediated cellular processes, including neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to have significant effects on neuronal signaling and synaptic plasticity. In vitro studies have demonstrated that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can inhibit neurotransmitter release and reduce the frequency and amplitude of synaptic currents. In vivo studies have shown that N,N-diallyl-1-propionyl-4-piperidinecarboxamide can impair learning and memory in animal models, suggesting that PKC plays a critical role in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide in lab experiments is its high selectivity for PKC. This allows researchers to investigate the specific role of PKC in various cellular processes without the confounding effects of other signaling pathways. However, one of the limitations of using N,N-diallyl-1-propionyl-4-piperidinecarboxamide is its potential off-target effects. N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been shown to inhibit other kinases in addition to PKC, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N,N-diallyl-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential use of N,N-diallyl-1-propionyl-4-piperidinecarboxamide as a therapeutic target for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to investigate the specific role of PKC in various cellular processes and its potential as a therapeutic target. Finally, the development of more selective PKC inhibitors may help to overcome the limitations of N,N-diallyl-1-propionyl-4-piperidinecarboxamide and provide new insights into the role of PKC in neurological disorders.
Méthodes De Synthèse
The synthesis of N,N-diallyl-1-propionyl-4-piperidinecarboxamide involves the reaction of N,N-diallylpiperidine with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N,N-diallyl-1-propionyl-4-piperidinecarboxamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to selectively inhibit PKC. PKC is known to play a critical role in the regulation of various cellular processes, including neuronal signaling and synaptic plasticity. Therefore, N,N-diallyl-1-propionyl-4-piperidinecarboxamide has been used to investigate the role of PKC in these processes and its potential as a therapeutic target for various neurological disorders.
Propriétés
IUPAC Name |
1-propanoyl-N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)15(19)13-7-11-16(12-8-13)14(18)6-3/h4-5,13H,1-2,6-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODGCJJLCQKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-1-propionyl-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)


![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)